1,2,6-Trimethylpyridinium iodide

Overview

Description

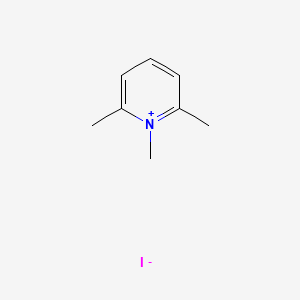

1,2,6-Trimethylpyridinium iodide is an organic compound with the molecular formula C8H12IN It is a quaternary ammonium salt derived from pyridine, where three of the hydrogen atoms in the pyridine ring are replaced by methyl groups, and the nitrogen atom is bonded to an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Trimethylpyridinium iodide can be synthesized through the reaction of 2,6-dimethylpyridine with iodomethane. The reaction typically involves the following steps:

Reactants: 2,6-dimethylpyridine and iodomethane.

Reaction Conditions: The reaction is carried out in a covered container to prevent the escape of volatile reactants. The mixture is stirred and heated to facilitate the reaction.

Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

1,2,6-Trimethylpyridinium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium ion back to the pyridine derivative.

Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or hydroxides, to form different quaternary ammonium salts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or peracids.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Sodium chloride, sodium hydroxide, or other nucleophiles.

Major Products Formed

Oxidation: N-oxides of 1,2,6-trimethylpyridinium.

Reduction: 2,6-dimethylpyridine.

Substitution: Various quaternary ammonium salts depending on the nucleophile used.

Scientific Research Applications

1,2,6-Trimethylpyridinium iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1,2,6-trimethylpyridinium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis. It may also inhibit enzyme activity by binding to active sites or altering enzyme conformation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2,6-Trimethylpyridinium iodide can be compared with other quaternary ammonium salts, such as:

1,2,3-Trimethylpyridinium iodide: Similar structure but different methyl group positions, leading to variations in chemical reactivity and applications.

1,3,5-Trimethylpyridinium iodide: Another isomer with distinct properties and uses.

Tetramethylammonium iodide: A simpler quaternary ammonium salt with four methyl groups attached to the nitrogen atom.

Biological Activity

Overview

1,2,6-Trimethylpyridinium iodide (TMPYI) is a quaternary ammonium salt characterized by the molecular formula . This compound has garnered attention in various fields, particularly in medicinal chemistry and biology, due to its potential biological activities, especially antimicrobial properties. Its structure consists of a pyridine ring with three methyl groups and an iodide ion, which contributes to its unique chemical behavior and interaction with biological systems.

Synthesis and Properties

TMPYI can be synthesized through the reaction of 2,6-dimethylpyridine with iodomethane. The synthesis typically involves heating the reactants in a controlled environment to optimize yield and purity. The resulting compound exhibits properties typical of quaternary ammonium salts, such as solubility in water and the ability to interact with biological membranes.

The biological activity of TMPYI is primarily attributed to its interaction with cell membranes and enzymes:

- Membrane Disruption : TMPYI can disrupt the integrity of biological membranes, leading to cell lysis. This is particularly relevant for its antimicrobial activity.

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or altering the conformation of enzymes, affecting metabolic processes within cells.

Antimicrobial Properties

Research indicates that TMPYI exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, which can lead to cell death. Studies have shown its effectiveness against:

- Gram-positive bacteria : TMPYI has demonstrated strong bactericidal effects on strains such as Staphylococcus aureus.

- Gram-negative bacteria : It also shows activity against Escherichia coli, although the effectiveness may vary depending on concentration and exposure time.

Table 1: Antimicrobial Activity of TMPYI

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Membrane disruption |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of TMPYI against several bacterial strains. The results indicated that TMPYI was effective at low concentrations, demonstrating potential for use in antimicrobial formulations.

- Mechanistic Insights : Another investigation focused on the interaction of TMPYI with lipid bilayers using fluorescence spectroscopy. The findings suggested that TMPYI integrates into lipid membranes, causing increased permeability and subsequent leakage of intracellular contents .

Applications in Medicine

Given its biological activity, TMPYI is being explored for various medicinal applications:

- Drug Delivery Systems : Its ability to interact with biological membranes makes it a candidate for enhancing drug delivery efficacy.

- Antimicrobial Agents : Due to its potent antimicrobial properties, TMPYI is being considered as an active ingredient in topical antiseptics and disinfectants.

Comparison with Related Compounds

TMPYI can be compared with other quaternary ammonium salts to highlight its unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1,2,3-Trimethylpyridinium iodide | Methyl groups at different positions | Variations in reactivity |

| 1,3,5-Trimethylpyridinium iodide | Distinct methyl arrangements | Different chemical properties |

| Tetramethylammonium iodide | Four methyl groups attached to nitrogen | Simpler structure; primarily used as a phase transfer catalyst |

Properties

IUPAC Name |

1,2,6-trimethylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.HI/c1-7-5-4-6-8(2)9(7)3;/h4-6H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEJWFVFPIWRMG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=CC=C1)C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948100 | |

| Record name | 1,2,6-Trimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-19-1 | |

| Record name | 1,2,6-Trimethylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1,2,6-trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6-Trimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.